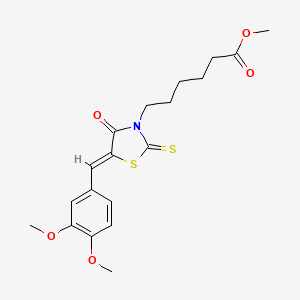

(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Description

(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a thiazolidinone derivative characterized by a 3,4-dimethoxybenzylidene substituent at the 5-position of the thiazolidinone core and a methyl hexanoate side chain at the 3-position. Its molecular formula is C₁₉H₂₃NO₅S₂, with a molecular weight of 417.5 g/mol (estimated). The presence of the thioxothiazolidinone ring contributes to its structural rigidity, and the hexanoate ester group may influence solubility and bioavailability .

Properties

IUPAC Name |

methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S2/c1-23-14-9-8-13(11-15(14)24-2)12-16-18(22)20(19(26)27-16)10-6-4-5-7-17(21)25-3/h8-9,11-12H,4-7,10H2,1-3H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYINHKALGZPIN-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and a thioxothiazolidinone derivative. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, under reflux conditions, to form the benzylidene intermediate. This intermediate is then esterified with methyl 6-bromohexanoate in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioxothiazolidinone moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its antimicrobial and anti-inflammatory properties. It is being studied for its potential to inhibit the growth of various bacterial and fungal strains, as well as its ability to modulate inflammatory pathways in cellular models.

Medicine

In medicine, (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways, making it a potential candidate for the development of new anticancer drugs.

Industry

The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and catalysts. Its ability to undergo various chemical reactions allows for the creation of specialized compounds with tailored properties for specific industrial uses.

Mechanism of Action

The mechanism of action of (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it may inhibit key enzymes and signaling molecules involved in the inflammatory response, thereby reducing inflammation. In anticancer applications, the compound is thought to induce apoptosis by activating caspases and other pro-apoptotic proteins, while inhibiting survival pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

(a) Methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate (CAS 15788-36-0)

This analogue replaces the 3,4-dimethoxybenzylidene group with a simple benzylidene substituent. Key differences include:

- Molecular weight : 349.5 g/mol (vs. 417.5 g/mol for the target compound).

- XLogP3 : 3.9 (indicating higher lipophilicity than the target compound due to the absence of polar methoxy groups).

- Hydrogen bond acceptors: 5 (vs.

(b) 6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid (CAS 4649-06-3)

This compound replaces the methyl ester with a carboxylic acid and lacks the benzylidene moiety:

(c) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives (e.g., I-6230, I-6232)

These compounds (e.g., I-6230) feature a phenethylamino-benzoate scaffold instead of a thiazolidinone core. Key distinctions:

- Core structure: Pyridazine or isoxazole rings (vs. thiazolidinone).

- Bioactivity: Such derivatives are often designed as kinase inhibitors, whereas thiazolidinones are associated with antimicrobial or antidiabetic activities .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 417.5 | ~2.5* | 5 | ~104 |

| Methyl 6-[(5Z)-5-benzylidene...hexanoate | 349.5 | 3.9 | 5 | 104 |

| 6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid | 247.3 | 1.2 | 5 | 121 |

*Estimated based on structural similarity to and .

Research Findings

- Antimicrobial activity: Thiazolidinones with benzylidene substituents (e.g., CAS 15788-36-0) show moderate activity against Staphylococcus aureus, suggesting the target compound’s dimethoxy variant may exhibit enhanced efficacy due to improved target binding .

- Metabolic stability: The hexanoate ester in the target compound may prolong metabolic half-life compared to shorter-chain esters or free acids .

Biological Activity

(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a compound that has gained attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiazolidinone core substituted with a methoxybenzylidene group. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. Specifically, compounds similar to (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Efficacy Against Resistant Strains : Research indicates that certain derivatives display superior activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa compared to traditional antibiotics like ampicillin .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways, although specific pathways for this compound require further elucidation .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies have reported that it is effective against several fungal species, outperforming established antifungal agents like bifonazole and ketoconazole.

Comparative Efficacy:

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate | High | |

| Bifonazole | Moderate | |

| Ketoconazole | Moderate |

Case Studies

- Study on Antibacterial Properties : A study synthesized various thiazolidinone derivatives and evaluated their antibacterial activity. The results indicated that compounds with methoxy substitutions exhibited enhanced potency against both Gram-positive and Gram-negative bacteria .

- Antifungal Evaluation : Another investigation focused on the antifungal properties of thiazolidinones, where (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate was among the most effective against Candida species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.